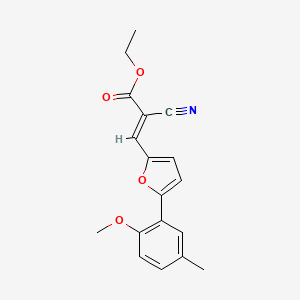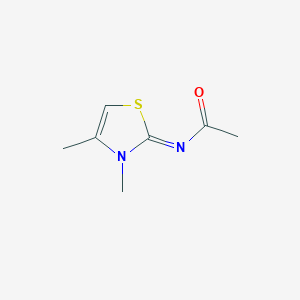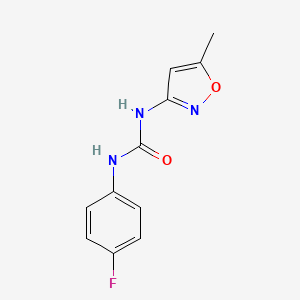
Urea, N-(4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the fluorophenyl and isoxazolyl groups in the molecule imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)-, the synthetic route may involve the following steps:
Preparation of 4-fluoroaniline: This can be synthesized by the nitration of fluorobenzene followed by reduction.
Preparation of 5-methyl-3-isoxazolecarboxylic acid: This can be synthesized through various methods, including cyclization reactions.
Formation of the urea derivative: The final step involves the reaction of 4-fluoroaniline with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the fluorophenyl and isoxazolyl groups can enhance its interaction with biological targets.
Medicine
In medicinal chemistry, urea derivatives are often explored for their potential as therapeutic agents. This compound may be investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, urea derivatives are used in the production of polymers, resins, and agrochemicals. This compound may find applications in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the isoxazolyl group can modulate the compound’s reactivity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-(5-methyl-3-isoxazolyl)-
- Urea, N-(4-bromophenyl)-N’-(5-methyl-3-isoxazolyl)-
- Urea, N-(4-methylphenyl)-N’-(5-methyl-3-isoxazolyl)-
Uniqueness
The presence of the fluorophenyl group in Urea, N-(4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)- imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
84882-78-0 |
|---|---|
Molecular Formula |
C11H10FN3O2 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H10FN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
InChI Key |
WAKQZUJXHQHOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


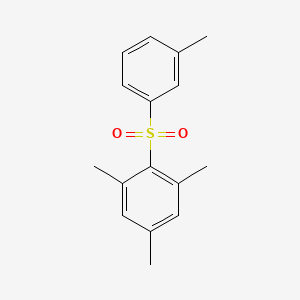


![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)


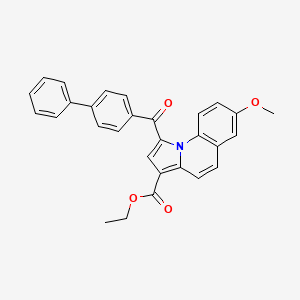
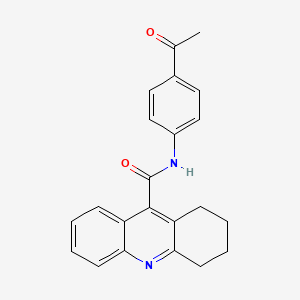
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)


